Gelsemina

Descripción general

Descripción

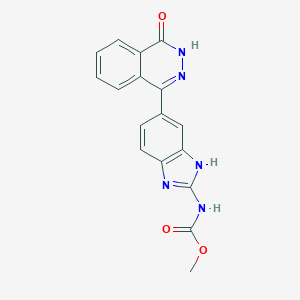

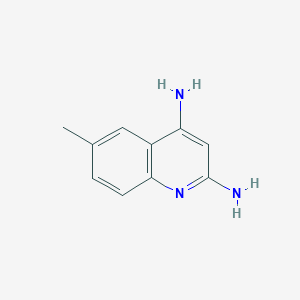

La gelsemina es un alcaloide indólico aislado de las plantas con flores del género Gelsemium, en particular Gelsemium sempervirens y Gelsemium elegans . Este compuesto es altamente tóxico y actúa como un paralizante, y la exposición puede provocar la muerte . A pesar de su toxicidad, la this compound ha demostrado potencial en la investigación farmacológica por sus actividades biológicas, incluido su papel como agonista del receptor de glicina de mamíferos .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

La gelsemina ejerce sus efectos principalmente actuando como agonista del receptor de glicina de mamíferos . Esta interacción conduce a un potencial postsináptico inhibitorio en las neuronas después de la entrada de iones cloruro, lo que resulta en relajación muscular y, en dosis altas, parálisis . La this compound también interactúa con los receptores GABA A, contribuyendo aún más a sus efectos inhibitorios sobre la excitabilidad neuronal .

Compuestos similares:

Gelsevirina: Este compuesto comparte similitudes estructurales con la this compound y exhibe actividades biológicas similares.

Humantenmina: Aunque está estructuralmente relacionada, la humantenmina no muestra una actividad significativa en los receptores de glicina.

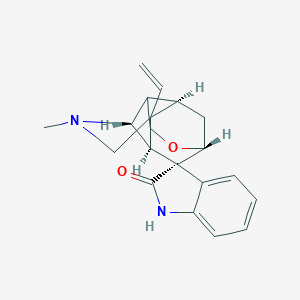

Singularidad de la this compound: La estructura única de la this compound, con su jaula hexacíclica y múltiples centros quirales, la diferencia de otros compuestos similares . Su potente actividad como agonista del receptor de glicina y sus posibles aplicaciones terapéuticas la convierten en un compuesto de gran interés en la investigación farmacológica .

Safety and Hazards

Direcciones Futuras

Gelsemine has potential therapeutic applications in treating nervous system diseases . It has been shown to alleviate neuroinflammation and cognitive impairments in Aβ oligomer-treated mice . This opens a novel perspective for the development of Gelsemine-based therapeutics against Aβ-associated neurodegeneration disorders, including Alzheimer’s disease .

Análisis Bioquímico

Biochemical Properties

Gelsemine has generally potent activity as an agonist of the mammalian glycine receptor . The activation of this receptor leads to an inhibitory postsynaptic potential in neurons following chloride ion influx, and systemically, to muscle relaxation of varying intensity and deleterious effect . Inhibition of xanthine oxidase and lipid peroxidation activities were noted, along with "increased production and/or activity of anti-oxidants, both enzymatic and non-enzymatic" .

Cellular Effects

Gelsemine has been shown to penetrate the brain, and could produce neurological activities, such as anxiolytic and neuralgia-alleviating effects . It significantly alleviated cognitive impairments induced by β-amyloid (Aβ) oligomer, a main neurotoxin of Alzheimer’s disease (AD) . Gelsemine substantially prevented Aβ oligomer-induced over-activation of microglia and astrocytes, indicating that gelsemine might reduce AD-related gliosis .

Molecular Mechanism

Gelsemine’s mechanism of action involves the regulation of production of endogenous neurosteroids through glycinergic receptors . It also participates in phosphorylation reactions and nitric oxide synthesis processes . It is involved in several signaling pathways, including the neuroactive ligand-receptor interaction signaling pathway, calcium signaling pathway, and MAPK signaling pathway .

Temporal Effects in Laboratory Settings

Gelsemine has been found to produce strong analgesic effects under chronic pain conditions, without developing tolerance . This suggests that gelsemine’s effects are stable over time, making it a potential candidate for long-term use in analgesia for cancer patients .

Dosage Effects in Animal Models

In animal models, gelsemine at low concentrations (5–10 μg/kg) significantly alleviated cognitive impairments induced by β-amyloid (Aβ) oligomer . High-dose usage is prone to poisoning, aggravating the patient’s conditions .

Metabolic Pathways

The metabolic pathways of gelsemine involve demethylation and glycine conjugation . It also interacts with enzymes involved in these pathways .

Transport and Distribution

Gelsemine is widely distributed in tissues and can cross the blood-brain barrier . It is mainly accumulated in the pith region and gradually decreases from pith to epidermis .

Subcellular Localization

Subcellular localization experiments demonstrated that GeRAV1, a transcription factor from Gelsemium elegans, is a nucleoprotein

Métodos De Preparación

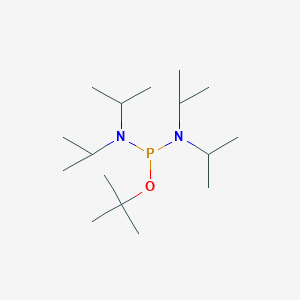

Rutas sintéticas y condiciones de reacción: La síntesis total de la gelsemina ha sido un tema de interés para muchos químicos debido a su estructura compleja. Se han desarrollado varias estrategias sintéticas, que incluyen:

Reordenamiento aza-Cope aniónico: Este método implica el reordenamiento de un intermedio aniónico para formar el producto deseado.

Ciclización enol-oxonio: Este enfoque utiliza reacciones de ciclización para construir el esqueleto de la this compound.

Reacción de Diels-Alder asimétrica: Este método emplea una reacción de Diels-Alder asimétrica para lograr la estereoquímica deseada.

Métodos de producción industrial: La producción industrial de this compound no es común debido a su toxicidad y estructura compleja. La mayor parte de la this compound utilizada en la investigación se extrae de fuentes naturales, particularmente de Gelsemium elegans .

Análisis De Reacciones Químicas

Tipos de reacciones: La gelsemina experimenta varias reacciones químicas, que incluyen:

Oxidación: La this compound se puede oxidar para formar varios productos de oxidación.

Reducción: Las reacciones de reducción se pueden usar para modificar los grupos funcionales en la this compound.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula de this compound.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: A menudo se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Las reacciones de sustitución pueden involucrar reactivos como halógenos o agentes alquilantes.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de varios derivados oxidados de this compound .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of Gelsemine involves several steps starting from commercially available starting materials.", "Starting Materials": [ "2,4-dinitrophenol", "methylamine hydrochloride", "acetic anhydride", "sodium borohydride", "1,2-dibromoethane", "sodium hydroxide", "palladium on carbon", "magnesium sulfate", "chloroform", "methanol", "water" ], "Reaction": [ "Step 1: Reduction of 2,4-dinitrophenol with sodium borohydride in methanol to obtain 2,4-diaminophenol", "Step 2: Alkylation of 2,4-diaminophenol with 1,2-dibromoethane in the presence of sodium hydroxide to obtain N-(2,4-diaminophenyl)-2-bromoethylamine", "Step 3: Reduction of N-(2,4-diaminophenyl)-2-bromoethylamine with palladium on carbon in the presence of hydrogen gas to obtain N-(2,4-diaminophenyl)ethylamine", "Step 4: Condensation of N-(2,4-diaminophenyl)ethylamine with acetic anhydride in chloroform to obtain N-(2,4-diacetamidophenyl)ethylamine", "Step 5: Treatment of N-(2,4-diacetamidophenyl)ethylamine with methylamine hydrochloride in methanol to obtain gelsemine", "Step 6: Purification of gelsemine using magnesium sulfate and recrystallization from water" ] } | |

| 509-15-9 | |

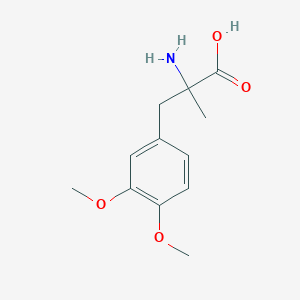

Fórmula molecular |

C20H22N2O2 |

Peso molecular |

322.4 g/mol |

Nombre IUPAC |

(2'S,3S)-2'-ethenyl-4'-methylspiro[1H-indole-3,7'-9-oxa-4-azatetracyclo[6.3.1.02,6.05,11]dodecane]-2-one |

InChI |

InChI=1S/C20H22N2O2/c1-3-19-10-22(2)16-11-9-24-15(8-13(11)19)20(17(16)19)12-6-4-5-7-14(12)21-18(20)23/h3-7,11,13,15-17H,1,8-10H2,2H3,(H,21,23)/t11?,13?,15?,16?,17?,19-,20-/m0/s1 |

Clave InChI |

NFYYATWFXNPTRM-KJWRJJNGSA-N |

SMILES isomérico |

CN1C[C@]2(C3CC4[C@]5(C2C1C3CO4)C6=CC=CC=C6NC5=O)C=C |

SMILES |

CN1CC2(C3CC4C5(C2C1C3CO4)C6=CC=CC=C6NC5=O)C=C |

SMILES canónico |

CN1CC2(C3CC4C5(C2C1C3CO4)C6=CC=CC=C6NC5=O)C=C |

Apariencia |

Powder |

Color/Form |

CRYSTALS FROM ACETONE |

melting_point |

178 °C |

| 509-15-9 | |

Pictogramas |

Acute Toxic |

Solubilidad |

SLIGHTLY SOL IN WATER; SOL IN ALCOHOL, BENZENE, CHLOROFORM, ETHER, ACETONE, DILUTE ACIDS |

Sinónimos |

(+)-Gelsemine; NSC 21729; [3R-(3α,4aβ,5α,8α,8aβ,9S*,10S*)]-5-Ethenyl-3,4,4a,5,6,7,8,8a-octahydro-7-methylspiro[3,5,8-ethanylylidene-1H-pyrano[3,4-c]pyridine-10,3’-[3H]indol]-2’(1’H)-one; (3R,3’S,4aR,5S,8S,8aS,9S)-5-Ethenyl-3,4,4a,5,6,7,8,8a-octahydro |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.